molecular formula C5H9F3N2O B12431817 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B12431817
M. Wt: 170.13 g/mol
InChI Key: FJJRKSLJBACRHQ-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide is a compound that contains a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of methylamine with 2,2,2-trifluoroethyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium carbonate, at elevated temperatures. The industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to achieve the desired product yield .

Chemical Reactions Analysis

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to increased efficacy. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C5H9F3N2O/c1-9-2-4(11)10-3-5(6,7)8/h9H,2-3H2,1H3,(H,10,11)

InChI Key

FJJRKSLJBACRHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NCC(F)(F)F

Origin of Product

United States

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